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Compound of Interest

Compound Name:
Benzyl 2,5-diazaspiro[3.5]nonane-

2-carboxylate

CAS No.: 1246034-85-4

Cat. No.: B3320513

Get Quote

Content Type: Technical Comparison Guide Subject: CAS 1246034-85-4 (Osimertinib Free

Base) vs. 1st Generation EGFR Inhibitors (Gefitinib) & Degradants. Audience: Medicinal

Chemists, Analytical Scientists, and QC Professionals.

Executive Summary & Strategic Context
In the development of EGFR Tyrosine Kinase Inhibitors (TKIs), the transition from 1st

generation reversible inhibitors (e.g., Gefitinib) to 3rd generation irreversible inhibitors

(Osimertinib, CAS 1246034-85-4) represents a pivotal shift in structural chemistry.

The defining feature of CAS 1246034-85-4 is the acrylamide "warhead"—a Michael acceptor

responsible for forming a covalent bond with the Cys797 residue of the EGFR protein. For

analytical scientists, the 1H NMR spectrum is not merely a fingerprint; it is the primary

validation tool to confirm the integrity of this reactive moiety.

This guide compares the 1H NMR profile of Osimertinib against:
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Gefitinib (Alternative A): To demonstrate the spectral absence of the acrylamide system in

reversible inhibitors.

Hydrolyzed Impurity (Alternative B): To illustrate the spectral signature of "warhead loss"

(degradation), a critical QC parameter.

Experimental Methodology
To ensure high-resolution separation of the acrylamide multiplets from the aromatic indole

signals, the following protocol is recommended.

Sample Preparation System
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

Rationale: Osimertinib has poor solubility in CDCl3. Methanol-d4 is an alternative but can

exchange the indole NH proton, erasing a key diagnostic signal. DMSO-d6 preserves the

indole NH (~10.8 ppm).

Concentration: 10-15 mg in 0.6 mL solvent.

Tube Quality: 5mm High-Precision NMR tubes (Wilmad 535-PP or equivalent).

Acquisition Parameters (500 MHz+)
Pulse Sequence:zg30 (Standard 30° pulse)

Relaxation Delay (D1): 2.0 - 5.0 seconds.

Critical: The acrylamide protons often have longer T1 relaxation times. Short D1 values

can lead to integration errors, falsely suggesting low potency.

Scans (NS): 64 (minimum) for S/N > 200:1.

Temperature: 298 K (25°C).

Analytical Workflow Diagram
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Figure 1: Analytical workflow for validating the covalent warhead integrity of Osimertinib.

Comparative Spectral Analysis
The power of NMR in this context lies in specific "Diagnostic Regions." We compare CAS

1246034-85-4 directly with Gefitinib (non-covalent) and its own degradation product.

Region A: The Acrylamide "Warhead" (5.7 – 6.7 ppm)
This is the Pass/Fail region for CAS 1246034-85-4.

Osimertinib: Displays a characteristic ABX system (or three distinct multiplets) corresponding

to the three protons on the acrylamide double bond (-NH-CO-CH=CH2).

Gefitinib: This region is silent (except for potential aromatic overlap). Gefitinib lacks the

Michael acceptor.

Degradant (Hydrolyzed): If the sample has degraded, the acrylamide signals vanish or shift

significantly upfield as the double bond is hydrated or hydrolyzed.

Region B: The Indole NH (10.0 – 11.0 ppm)
Osimertinib: Contains an indole core. You will see a broad singlet around 10.7 - 10.8 ppm

(Solvent dependent).

Gefitinib: Contains a Quinazoline core.[1] It lacks the Indole NH signal entirely.

Region C: The Solubilizing Tail (2.0 – 4.0 ppm)
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Osimertinib: Contains a dimethylamine group and a methoxy group.[1][2] Look for a sharp

singlet (Methoxy) at ~3.8-4.0 ppm and the N(CH3)2 singlet at ~2.2-2.7 ppm.

Quantitative Data Comparison
The following table summarizes the chemical shift differences that distinguish Osimertinib from

its alternatives.

Proton Assignment
Osimertinib (CAS
1246034-85-4)

Gefitinib
(Alternative)

Degraded
Osimertinib
(Impurity)

Indole NH 10.75 ppm (s, 1H) Absent 10.75 ppm (s, 1H)

Acrylamide H (trans) 6.54 ppm (dd, 1H) Absent Absent / Shifted

Acrylamide H (cis) 6.18 ppm (dd, 1H) Absent Absent / Shifted

Acrylamide H (gem) 5.75 ppm (dd, 1H) Absent Absent / Shifted

Aromatic Core
7.0 - 9.2 ppm

(Complex)

7.2 - 9.6 ppm

(Quinazoline)
7.0 - 9.2 ppm

Methoxy (-OCH3) 3.99 ppm (s, 3H) 3.95 ppm (s, 3H) 3.99 ppm (s, 3H)

N-Methyl (Tail) 2.20 - 2.80 ppm
2.30 ppm

(Morpholine)
2.20 - 2.80 ppm

Note: Shifts are approximate (± 0.05 ppm) relative to TMS in DMSO-d6. Acrylamide shifts are

highly sensitive to concentration and temperature.

Structural Logic & Signal Assignment
To interpret the spectrum correctly, one must follow the connectivity of the molecule. The

diagram below maps the logical flow of assignment, prioritizing the unique functional groups.
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Figure 2: Structural assignment logic. The "Olefinic Region" is the primary differentiator from

1st-gen inhibitors.

Expert Insights & Troubleshooting
The "Missing" Proton
In some spectra of Osimertinib salts (Mesylate), the Indole NH signal (10.75 ppm) may become

extremely broad or invisible due to rapid exchange with residual water in the DMSO.

Solution: Dry the sample under vacuum for 4 hours and use a fresh ampoule of DMSO-d6

(100%). Do not use MeOD.

Distinguishing Impurities
If you observe small doublets appearing around 6.0 - 6.2 ppm that do not integrate to integer

values, these are likely Michael Addition impurities. The acrylamide group is reactive; if the
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sample was synthesized in the presence of nucleophiles (like excess amine), the double bond

may be partially saturated, leading to low potency.

Salt Stoichiometry
CAS 1246034-85-4 is the free base. However, if you are analyzing the Mesylate salt (CAS

1421373-66-1), you must verify the stoichiometry.

Check: Look for the Methanesulfonic acid methyl peak at ~2.3 ppm.

Calculation: Integration of Mesylate CH3 (3H) vs. Osimertinib Methoxy (3H) should be 1:1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3320513?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

